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molecular formula C14H13NO3 B6513790 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 438190-81-9

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B6513790
M. Wt: 243.26 g/mol
InChI Key: UMRDTPZHISGZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566367B2

Procedure details

To a solution of 5-iodo-2-aminobenzoic acid (2.6g; 10 mmol) in ethylene glycol dimethyl ether (DME, 20 mL) add tetrakis(triphenylphosphine)palladium(0) (150 mg) under argon. After the catalyst dissolved completely, add successively 3-methoxybenzeneboronic acid (1.65 g; 11 mmol) and sodium carbonate (1M in water, 30 mL). Heat the mixture at 80° C. for 1 hour. Cool the reaction mixture then wash with 50% EtOAc in hexane. Filter the aqueous layer through a short pad of celite to remove palladium black and carefully pour the filtrate into cold 3N hydrochloric acid (25 mL) under stirring. Collect the precipitate by filtration and air-dry to obtain 5-(3-methoxyphenyl)-2-aminobenzoic acid as a white solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:12][O:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][O:13][C:14]1[CH:19]=[C:18]([C:2]2[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=2)[C:7]([OH:9])=[O:8])[CH:17]=[CH:16][CH:15]=1 |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)O)C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
150 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After the catalyst dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture
WASH
Type
WASH
Details
then wash with 50% EtOAc in hexane
FILTRATION
Type
FILTRATION
Details
Filter the aqueous layer through a short pad of celite
CUSTOM
Type
CUSTOM
Details
to remove palladium black
ADDITION
Type
ADDITION
Details
carefully pour the filtrate into cold 3N hydrochloric acid (25 mL)
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
air-dry

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C=CC(=C(C(=O)O)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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